2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The quinazolinone core is known to inhibit certain enzymes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different biological activities.
4-Bromophenyl)benzene: A simpler bromophenyl compound used in various chemical syntheses.
(E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene: A compound with a similar bromophenyl group but different core structure.
Uniqueness
2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity
Properties
CAS No. |
87753-18-2 |
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Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18) |
InChI Key |
QNJHEDQCBXBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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